The synthesis of KIP2 involves several technical steps primarily conducted in Saccharomyces cerevisiae or through recombinant expression systems. The full-length KIP2 protein can be expressed in insect cells using baculovirus vectors. The purification process typically includes:
These methods ensure that KIP2 is obtained in a form suitable for functional assays and structural studies.
The molecular structure of KIP2 reveals a complex arrangement typical of kinesins. It consists of a motor domain responsible for ATP hydrolysis and microtubule binding, followed by a coiled-coil region that facilitates dimerization. The detailed structural data indicate that KIP2 adopts a conformation that allows it to interact effectively with microtubules, promoting their elongation.
Key structural features include:
KIP2 is involved in several biochemical reactions primarily related to microtubule dynamics:
These reactions are crucial for maintaining cellular structure and function during processes such as mitosis.
The mechanism of action of KIP2 involves several steps:
This mechanism underscores the role of KIP2 in stabilizing microtubules during cellular activities.
The physical properties of KIP2 include:
Chemical properties include its stability under physiological conditions, which is essential for its function in vivo. The protein maintains functionality across various ionic strengths and pH levels typically found in cellular environments .
KIP2 has significant scientific applications, particularly in cell biology and developmental studies:
The motor domain of Kip2 (residues 100–503) contains a specialized tubulin-binding interface distinct from its microtubule shaft-binding region. Structural modeling identifies a patch of positively charged residues (e.g., K/R286, R292, K296) that directly interact with free αβ-tubulin dimers [2] [3] [9]. Neutralizing these residues ablates microtubule polymerization activity in vitro and in vivo but preserves motor motility along microtubule lattices. This interface exhibits high affinity for curved tubulin conformers, enabling Kip2 to catalyze tubulin incorporation into growing microtubule plus-ends [2] [6]. ATP hydrolysis is essential for this activity, as substituting ATP with non-hydrolyzable AMP-PNP completely inhibits polymerization [1] [8].
Table 1: Key Structural Domains of Kip2 Protein
Domain | Residues | Function | Mutational Impact |
---|---|---|---|
Motor domain | 100–503 | Binds microtubule shaft & free tubulin dimers | Loss of polymerization (charge mutants) |
N-terminal domain | 1–99 | Phosphorylation-regulated disordered region | Altered cellular localization |
C-terminal domain | 504–706 | Bik1 binding & dimerization | Reduced tip dwell time; loss of in vivo function |
Kip2’s C-terminal tail (residues 504–706) binds Bik1 (yeast CLIP-170), which stabilizes Kip2 at microtubule plus-ends. Live-cell imaging shows that disrupting Kip2-Bik1 interaction reduces Kip2 dwell time at tips by >80%, abrogating microtubule growth promotion [2] [6] [9]. Bik1 acts as a cofactor for Kip2 tip-tracking, likely through its CAP-Gly domains that recognize EEY/F motifs on end-binding proteins (EBs) or tubulin. This complex enables a positive feedback loop: Longer microtubules recruit more Kip2 motors, which walk to tips (velocity = 5.0 ± 0.9 μm/min) and further accelerate growth [1] [8].
Despite nomenclature similarities, yeast Kip2 and mammalian p57KIP2 (CDKN1C) are functionally distinct:
Table 2: Functional Comparison of KIP2 Homologs
Feature | Yeast Kip2 | Mammalian p57KIP2 |
---|---|---|
Protein class | Kinesin-14 motor protein | Cyclin-dependent kinase inhibitor |
Primary function | Microtubule polymerization | Cell cycle arrest (G1 phase) |
Key domains | Motor, Bik1-binding | CDK-inhibition, PAPA repeats |
Disease links | None | Beckwith-Wiedemann syndrome |
Note: No plant KRP data was identified in the provided search results. This section cannot be populated per source exclusion requirements.
Data synthesized from structural, biochemical, and cellular studies [1] [2] [4].
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